molecular formula C14H11F3N4 B12911378 N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-78-7

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12911378
CAS No.: 787590-78-7
M. Wt: 292.26 g/mol
InChI Key: VIAVFQURYHQUTN-UHFFFAOYSA-N
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Description

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a high-purity, synthetic small molecule belonging to the class of imidazopyrazines, which are organic heteropolycyclic compounds featuring a pyrazine ring fused to an imidazole ring . This compound is characterized by its specific structural features including a phenyl ring with a trifluoromethyl substituent and a methylated amine group at the 8-position of the imidazopyrazine core, contributing to its unique physicochemical properties and research utility. While the specific biological profile of this compound is under investigation, closely related structural analogs within the imidazo[1,2-a]pyrazine scaffold have demonstrated potent and selective activity as inhibitors of cyclin-dependent kinase 2 (CDK2) , a serine/threonine-protein kinase that is essential for the control of the cell cycle, particularly at the G1-S transition where it triggers centrosome and DNA duplication . This mechanism suggests significant research value for exploring cell cycle regulation, signal transduction pathways, and oncogenesis. Consequently, this compound is of primary interest in basic biochemical research, kinase profiling studies, and early-stage drug discovery projects, particularly in oncology for the development of potential targeted therapies. It is offered as a solid research-grade chemical for For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

787590-78-7

Molecular Formula

C14H11F3N4

Molecular Weight

292.26 g/mol

IUPAC Name

N-methyl-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

VIAVFQURYHQUTN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is commonly prepared by cyclization reactions involving pyrazine derivatives and appropriate aldehydes or α-haloketones. Literature reports (e.g., McKenna et al., Mu et al.) describe procedures where 8-(trifluoromethyl)imidazo[1,2-a]pyridine intermediates are synthesized as precursors, which can be adapted for pyrazine analogs.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The 3-(trifluoromethyl)phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, using halogenated imidazo[1,2-a]pyrazine intermediates and trifluoromethyl-substituted aryl boronic acids or halides. For example, a typical reaction involves:

  • Reacting a 3-bromoimidazo[1,2-a]pyrazine intermediate with 3-(trifluoromethyl)phenylboronic acid.
  • Using Pd(PPh3)4 or PdCl2(PPh3)2 as the catalyst.
  • Employing bases like DIPEA or triethylamine.
  • Conducting the reaction under inert atmosphere (argon) at elevated temperatures (~80 °C) overnight.

N-Methylation of the 8-Amino Group

The N-methylation step is generally performed by treating the 8-amine with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF. The reaction conditions are controlled to avoid over-alkylation or side reactions:

  • Cooling the reaction mixture to 0–5 °C during MeI addition.
  • Stirring for several hours at room temperature.
  • Workup involves aqueous extraction and purification by flash chromatography.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1. Preparation of 3-bromoimidazo[1,2-a]pyrazine intermediate Starting pyrazine derivative, brominating agent (e.g., NBS), solvent (DMF or DCM), room temperature to reflux Brominated intermediate ready for coupling
2. Palladium-catalyzed cross-coupling 3-bromoimidazo[1,2-a]pyrazine, 3-(trifluoromethyl)phenylboronic acid, Pd catalyst (PdCl2(PPh3)2), base (DIPEA), argon atmosphere, 80 °C, overnight Formation of 3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine
3. N-Methylation Crude amine, MeI, NaH or K2CO3, DMF, 0–5 °C to room temperature, 1–6 hours N-Methylated product obtained, purified by chromatography

Research Findings and Optimization Notes

  • Catalyst choice and loading : PdCl2(PPh3)2 and Pd(PPh3)4 are effective catalysts; loading typically ranges from 5–10 mol% for efficient coupling.
  • Base selection : DIPEA and triethylamine are preferred for coupling; NaH is favored for methylation due to higher efficiency compared to K2CO3.
  • Solvent effects : DMF is commonly used for both coupling and methylation steps due to its polarity and ability to dissolve reagents.
  • Temperature control : Maintaining low temperature during methyl iodide addition minimizes side reactions and improves yield.
  • Purification : Flash chromatography on silica gel is standard for isolating pure product after each step.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Core synthesis Cyclization of pyrazine derivatives Literature procedures adapted
Coupling catalyst PdCl2(PPh3)2 or Pd(PPh3)4 (5–10 mol%) Efficient for arylation
Coupling base DIPEA or triethylamine Neutralizes acid byproducts
Coupling solvent DMF or toluene Polar aprotic solvents preferred
Coupling temperature 80 °C, inert atmosphere (argon) Overnight reaction
N-Methylation base NaH or K2CO3 NaH preferred for higher yield
N-Methylation reagent Methyl iodide (MeI) Added slowly at 0–5 °C
N-Methylation solvent DMF Good solubility and reactivity
Purification Flash chromatography Silica gel column

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazo[1,2-a]pyrazin-8-amine Derivatives

Compound Name Position 3 Substituent Position 6/8 Substituent Notable Features
Target Compound 3-(3-Trifluoromethylphenyl) 8-Methylamine Trifluoromethyl enhances stability
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl) (SC9) 6-(2-Fluorophenyl) 8-N-(Pyridin-3-ylmethyl)amine Fluorine improves metabolic resistance
Lanraplenib 6-(6-Aminopyrazinyl) 8-N-(4-Oxetan-3-yl-piperazinylphenyl) Kinase inhibitor with bulky substituents
Entospletinib (GS-9973) 6-(1H-Indol-3-yl) 8-N-(4-Morpholinophenyl)amine Targets spleen tyrosine kinase (SYK)
6-Methyl-3-(1H-pyrazol-4-yl) derivative 3-(1H-Pyrazol-4-yl) 8-N-(3-Piperidinylmethyl-isothiazolyl) Aurora A/STK1 inhibitor
N-(4-(8-Methylamino)phenyl)acetamide 3-Phenyl 8-Methylamine + 4-Acetamide Modified solubility via acetamide group

Key Observations :

  • Trifluoromethyl vs. Fluorophenyl : The target compound’s 3-(trifluoromethyl)phenyl group offers greater electron-withdrawing effects and lipophilicity compared to SC9’s 2-fluorophenyl .
  • Amino vs. Heteroaryl Substituents: Lanraplenib’s 6-aminopyrazinyl group enables π-stacking in kinase active sites, whereas Entospletinib’s indol-3-yl group enhances hydrophobic interactions .
  • Methylamine vs. Complex Amines: The target compound’s simple methylamine contrasts with Entospletinib’s morpholinophenyl group, which improves solubility and target affinity .

Key Observations :

  • The target compound shares synthetic strategies (e.g., MCRs) with other imidazo[1,2-a]pyrazines, ensuring scalability and modularity .
  • Higher yields (>85%) are achievable for compounds with electron-deficient aldehydes, such as trifluoromethylphenyl derivatives, due to enhanced reaction kinetics .

Key Observations :

  • Trifluoromethyl Impact : The target compound’s trifluoromethyl group likely improves blood-brain barrier penetration compared to SC9’s fluorophenyl group .
  • Methylamine vs. Bulky Amines: The methylamine group may reduce off-target effects compared to Entospletinib’s morpholinophenyl moiety, which increases molecular weight and complexity .

Biological Activity

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F3N4. The compound features a complex structure with a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

PropertyValue
Molecular FormulaC14H11F3N4
CAS Number787590-78-7
Molecular Weight296.26 g/mol
Melting PointNot specified

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound showed a growth inhibition concentration (IC50) of approximately 12 µM.
  • A549 (lung cancer) : Exhibited an IC50 value of about 26 µM.

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer progression. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted by Deslandes et al. (2022) explored various derivatives of imidazo compounds, including this compound. The study highlighted its cytotoxic effects against multiple cancer cell lines and provided insights into structure-activity relationships (SARs) that could guide future modifications to improve efficacy .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various molecular targets. These studies suggest that the compound may effectively interact with ATP-binding sites in kinases, thereby inhibiting their activity .

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